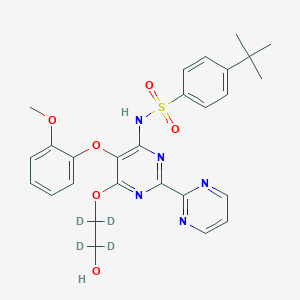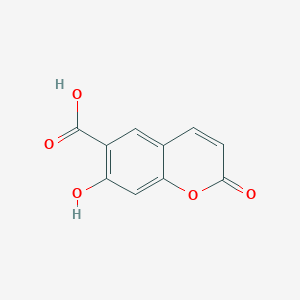
(+)-Diacetyl-L-tartaric anhydride
Descripción general
Descripción
(+)-Diacetyl-L-tartaric anhydride is a chemical compound derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is an anhydride, meaning it is formed by the removal of water from two molecules of tartaric acid. It is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(+)-Diacetyl-L-tartaric anhydride can be synthesized through the reaction of tartaric acid with acetic anhydride. The reaction typically involves heating tartaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
Tartaric Acid+Acetic Anhydride→(+)-Diacetyl-L-tartaric anhydride+Acetic Acid
The reaction is usually carried out under reflux conditions to ensure complete conversion of tartaric acid to the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where tartaric acid and acetic anhydride are mixed and heated. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or crystallization to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Diacetyl-L-tartaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tartaric acid and acetic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Esterification: Alcohols, typically in the presence of an acid catalyst.
Amidation: Amines, often with a base to neutralize the acetic acid formed.
Major Products
Hydrolysis: Tartaric acid and acetic acid.
Esterification: Tartaric esters and acetic acid.
Amidation: Tartaric amides and acetic acid.
Aplicaciones Científicas De Investigación
(+)-Diacetyl-L-tartaric anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of tartaric esters and amides.
Biology: In the study of enzyme-catalyzed reactions involving tartaric acid derivatives.
Medicine: As a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of food additives, cosmetics, and other consumer products.
Mecanismo De Acción
The mechanism of action of (+)-Diacetyl-L-tartaric anhydride involves its reactivity as an anhydride. It acts as an electrophile, reacting with nucleophiles such as water, alcohols, and amines. The reaction typically involves nucleophilic attack on the carbonyl carbon, followed by the elimination of acetic acid. This mechanism is common to many anhydrides and is utilized in various synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Acetic Anhydride: A simpler anhydride used in similar reactions but lacks the chiral properties of (+)-Diacetyl-L-tartaric anhydride.
Succinic Anhydride: Another anhydride used in organic synthesis, but with different reactivity and applications.
Maleic Anhydride: Used in polymer synthesis and other industrial applications, but with distinct chemical properties.
Uniqueness
This compound is unique due to its chiral nature, derived from tartaric acid. This chirality makes it particularly useful in the synthesis of chiral compounds and in studies involving stereochemistry. Its reactivity and applications are also distinct from other anhydrides, making it valuable in specific chemical and industrial processes.
Propiedades
IUPAC Name |
[(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKITKDHDMPGPW-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | O,O-Diacetyl tartaric acid anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21374 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6283-74-5 | |
| Record name | (+)-Diacetyl-L-tartaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Diacetyl tartaric acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R-trans)-dihydro-2,5-dioxofuran-3,4-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLTARTARIC ANHYDRIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7XNF76O0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (+)-Diacetyl-L-tartaric anhydride in analytical chemistry?
A1: this compound (DATAN) is primarily used as a chiral derivatizing agent for separating and quantifying enantiomers, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. [, , ] This technique is particularly useful for studying biologically relevant molecules like D- and L-2-hydroxyglutarate, which have distinct metabolic pathways and clinical implications. []
Q2: How does this compound facilitate enantiomeric separation in LC-MS?
A2: DATAN reacts with chiral compounds containing hydroxyl (-OH) or amine (-NH2) groups, forming diastereomers. [] These diastereomers, unlike enantiomers, have different physicochemical properties, allowing for separation using conventional achiral chromatography columns. [] This separation enables the identification and quantification of each enantiomer in a mixture. []
Q3: Can you provide specific examples of compounds analyzed using DATAN derivatization coupled with LC-MS?
A3: DATAN derivatization, followed by LC-MS, has been successfully employed to quantify D- and L-2-hydroxyglutarate in urine, plasma, and other biological fluids. [, , ] This technique has also been applied to analyze D- and L-lactate levels in type 2 diabetes patients. [] Additionally, it has been used for the enantiomeric determination of vigabatrin, an antiepileptic drug. []
Q4: Beyond analytical chemistry, are there other applications of this compound?
A4: Yes, DATAN is also utilized in material science. Researchers have incorporated it into the synthesis of chiral functionalized UiO-66-NH2@SiO2. [] This material leverages the domain-limiting effect from the metal-organic framework's micropore structure, showing promise for enhancing stereoselectivity in separating small enantiomers, including α-amino acids and small alkaline enantiomers. []
Q5: Are there any known limitations or challenges associated with using this compound for derivatization?
A5: While DATAN is a valuable tool, researchers should be aware of potential limitations. These may include:
Q6: Where can researchers find further information and resources about this compound and its applications?
A6: Researchers can consult the cited scientific publications for detailed methodologies, experimental conditions, and results related to DATAN applications. [, , , , , ] Chemical suppliers, databases like PubChem and ChemSpider, and scientific literature databases like PubMed and Scopus can provide additional information on the compound's properties, safety data, and related research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















